2-((Cyclohexanecarbonyl)oxy)acetic acid
Descripción
Historical Background and Discovery
This compound emerged as a documented chemical entity in modern database systems during the early 2010s, with its initial registration in PubChem occurring on November 30, 2012. The compound's development history is intrinsically linked to pharmaceutical research, particularly in the context of gabapentin-related compound synthesis and impurity profiling studies. Research investigations into gabapentin synthesis pathways have identified this compound as a crucial intermediate and reference standard, leading to its formal characterization and cataloging in major chemical databases.
The systematic study of this compound gained momentum through pharmaceutical quality control requirements, where it became recognized as Gabapentin European Pharmacopoeia Impurity E and Gabapentin United States Pharmacopeia Related Compound E. This designation reflects the compound's significance in ensuring pharmaceutical quality standards and its role in analytical method development for drug substance characterization. Recent synthetic methodology research has further explored its formation through specific reaction pathways, including acidic hydrolysis processes that yield this compound as an intermediate in complex synthetic schemes.
The compound's characterization has been continuously refined, with the most recent structural and property updates documented as recently as May 2025, indicating ongoing research interest and analytical refinement. This temporal progression demonstrates the evolving understanding of the compound's properties and applications within pharmaceutical and chemical research contexts.
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound's International Union of Pure and Applied Chemistry name designated as 2-(cyclohexanecarbonyloxy)acetic acid. This nomenclature precisely describes the molecular structure, indicating the presence of a cyclohexane ring bearing a carbonyl group that forms an ester linkage with acetic acid.
| Nomenclature Parameter | Designation | Authority/System |
|---|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(cyclohexanecarbonyloxy)acetic acid | LexiChem 2.6.6 |
| Alternative Systematic Name | Cyclohexanecarboxylic acid, carboxymethyl ester | Chemical Abstracts Service |
| Molecular Formula | C9H14O4 | PubChem 2.1 |
| Simplified Molecular Input Line Entry System | C1CCC(CC1)C(=O)OCC(=O)O | OEChem 2.3.0 |
| International Chemical Identifier | InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | InChI 1.0.5 |
The compound possesses several recognized synonyms that reflect its diverse applications and analytical contexts. These include the systematic designation "this compound" and the functional descriptor "Cyclohexanecarboxylic acid, carboxymethyl ester." In pharmaceutical contexts, it maintains specific designations including "Gabapentin European Pharmacopoeia Impurity E" and "Gabapentin United States Pharmacopeia Related Compound E," which reflect its standardized role in analytical protocols.
The molecular architecture reveals a cyclohexane ring system attached to a carbonyl carbon, which subsequently forms an ester bond with the methyl carbon of acetic acid. This structural arrangement creates a compound with distinct chemical properties arising from both the cycloalkane and carboxylic acid ester functionalities. The International Chemical Identifier Key CELSWSXPQHPJTB-UHFFFAOYSA-N provides a unique molecular signature for database searches and chemical informatics applications.
Regulatory Status and Chemical Abstracts Service Registry
This compound maintains a well-established regulatory profile across multiple international chemical registration systems. The compound bears Chemical Abstracts Service Registry Number 667465-00-1, which serves as its primary identifier in chemical databases and regulatory frameworks worldwide. This registration ensures traceability and standardization across pharmaceutical, industrial, and research applications.
| Regulatory Database | Identifier | Status | Jurisdiction |
|---|---|---|---|
| Chemical Abstracts Service | 667465-00-1 | Active | International |
| PubChem | CID 67476838 | Current | United States |
| Environmental Protection Agency DSSTox | DTXSID20737326 | Listed | United States |
| Nikkaji Chemical Database | J1.993.791G | Registered | Japan |
| Wikidata | Q82682114 | Documented | International |
The compound's presence in the Environmental Protection Agency Distributed Structure-Searchable Toxicity Database indicates its recognition within United States environmental and chemical safety frameworks. This registration facilitates regulatory compliance monitoring and environmental impact assessment protocols. The substance maintains active status across multiple regulatory jurisdictions, reflecting its continued relevance in chemical commerce and pharmaceutical applications.
Propiedades
IUPAC Name |
2-(cyclohexanecarbonyloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-13-9(12)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELSWSXPQHPJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737326 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667465-00-1 | |
| Record name | [(Cyclohexanecarbonyl)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Actividad Biológica
2-((Cyclohexanecarbonyl)oxy)acetic acid, a compound with the molecular formula , has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Weight : 174.21 g/mol
- CAS Number : 67476838
- Chemical Structure : The compound features a cyclohexanecarbonyl group linked to an acetic acid moiety, which is crucial for its biological activity.
Research indicates that this compound may interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. Its structural components allow it to participate in hydrogen bonding and hydrophobic interactions, which are essential for binding to biological macromolecules.
Anticancer Properties
Studies have shown that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. The primary mechanism appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein critical for the stability of many oncogenic proteins.
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Hsp90 Inhibition |
| Compound B | MDA-MB-231 | 8.3 | Hsp90 Inhibition |
| Compound C | A549 | 15.0 | Apoptosis Induction |
The data suggests that modifications in the structure can enhance the anticancer efficacy of these compounds, particularly through improved binding affinity to Hsp90.
Leishmanicidal Activity
An interesting aspect of this compound is its potential activity against Leishmania species. A study indicated that derivatives containing similar functional groups showed low toxicity and high selectivity against Leishmania infantum, a causative agent of visceral leishmaniasis.
Table 2: Leishmanicidal Activity of Derivatives
| Compound ID | IC50 (µM) | Selectivity Index |
|---|---|---|
| A4 | <40 | High |
| A5 | 113.1 | Moderate |
| A6 | <40 | High |
These findings highlight the promise of cyclohexanecarbonyl derivatives in developing new treatments for leishmaniasis.
Case Study 1: Antiproliferative Effects on Breast Cancer Cells
In a focused study on breast cancer cell lines, modifications on the cyclohexanecarbonyl group were shown to enhance binding affinity to Hsp90. This led to improved anticancer efficacy, demonstrating the importance of structural optimization in drug design.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the cyclohexane ring significantly influence biological activity. For instance, introducing halogen atoms increased potency against cancer cell lines, suggesting that electronic properties play a critical role in the compound's effectiveness.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis compare 2-((Cyclohexanecarbonyl)oxy)acetic acid with structurally or functionally related compounds:
Key Structural and Functional Differences:
Linker Group Variations :
- The selenium analog (C₈H₁₂O₃Se) replaces the ester oxygen with selenium, altering reactivity and electronic properties. Its ¹H NMR shows a distinct CH₂–Se peak at δ 3.61 ppm .
- Cyclopentyloxy acetic acid (C₇H₁₂O₃) features a smaller cyclopentane ring, likely affecting steric interactions and solubility compared to the cyclohexane derivative .
Functional Group Modifications :
- Methyl ester analogs (e.g., Methyl (2-oxocyclohexyl)acetate) replace the carboxylic acid with an ester group, enhancing volatility but reducing acidity .
- Ketone-substituted analogs (e.g., 2-(3-Oxocyclohexyl)acetic acid) introduce a reactive ketone group, enabling further derivatization in organic synthesis .
Biological Activity: Benzofuran-acetic acid derivatives (e.g., and ) exhibit pharmacological activities (antibacterial, antitumor) due to aromatic stacking and hydrogen bonding .
Métodos De Preparación
Esterification via Carbodiimide-Mediated Coupling
One of the most common and efficient methods for preparing 2-((Cyclohexanecarbonyl)oxy)acetic acid involves the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl). This method activates the carboxylic acid group of cyclohexanecarboxylic acid to form an active ester intermediate, which then reacts with hydroxyacetic acid to yield the target ester.
- Reagents: Cyclohexanecarboxylic acid, hydroxyacetic acid, EDCI·HCl, and catalytic 4-dimethylaminopyridine (DMAP).
- Solvent: Dichloromethane (CH2Cl2) or other aprotic solvents.
- Conditions: Ambient temperature, stirring for 16 hours.
- Workup: Addition of water to quench the reaction, extraction with organic solvents (e.g., CH2Cl2), drying over sodium sulfate (Na2SO4).
- Purification: Column chromatography on silica gel using solvent systems such as pentane/ethyl acetate mixtures.
This method is adapted from protocols used for similar oxime esters and acylated compounds, demonstrating good yields and purity (typically above 60%) with straightforward isolation steps.
| Step | Details |
|---|---|
| Activation | EDCI·HCl (2.0-2.5 equiv) with DMAP (10-20 mol%) |
| Reaction time | 16 hours at room temperature |
| Solvent | Dichloromethane (0.1 M concentration) |
| Workup | Water quench, organic extraction, drying |
| Purification | Silica gel chromatography |
| Yield | Approx. 60-70% |
Direct Acylation Using Acid Anhydrides or Acid Chlorides
An alternative approach involves the generation of cyclohexanecarbonyl chloride or anhydride, which then reacts with hydroxyacetic acid to form the ester linkage.
- Preparation of Acid Chloride: Cyclohexanecarboxylic acid is converted to cyclohexanecarbonyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
- Acylation Reaction: The acid chloride reacts with hydroxyacetic acid in the presence of a base such as triethylamine (Et3N) to neutralize the released HCl.
- Conditions: Typically carried out in an ice bath initially to control exothermicity, then allowed to warm to room temperature.
- Workup: Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over Na2SO4.
- Purification: Removal of solvents under reduced pressure and purification by chromatography if needed.
This method is classical and widely used for ester synthesis, offering high reactivity and generally good yields. However, it requires careful handling of corrosive reagents and byproducts.
| Step | Details |
|---|---|
| Acid chloride formation | Cyclohexanecarboxylic acid + SOCl2 |
| Acylation | Hydroxyacetic acid + cyclohexanecarbonyl chloride + Et3N |
| Solvent | Dichloromethane or ethyl acetate |
| Temperature | 0°C to room temperature |
| Workup | Saturated NH4Cl quench, extraction |
| Purification | Chromatography if necessary |
| Yield | Typically high, variable depending on conditions |
Base-Mediated Esterification Using Carbodiimides and Hydroxyacetic Acid
Another variant involves the use of carbodiimide coupling in the presence of a base such as sodium acetate and hydroxylamine hydrochloride to form oxime esters, which are structurally related to this compound derivatives.
Though this method is more commonly applied to oxime esters, it provides insight into the versatility of carbodiimide-mediated coupling for ester formation involving cyclohexanecarboxylic acid derivatives.
Notes on Reaction Optimization and Yields
- The molar ratios of reagents are critical; typically, 1.0-1.5 equivalents of carboxylic acid with 2.0-2.5 equivalents of EDCI·HCl provide optimal activation.
- Catalytic amounts of DMAP (10-20 mol%) significantly enhance the acylation rate by acting as a nucleophilic catalyst.
- Reaction times of 16 hours at room temperature are standard to ensure complete conversion.
- Purification by silica gel chromatography using non-polar to moderately polar solvent gradients (e.g., n-pentane/ethyl acetate) is effective in isolating pure product.
- Yields vary with substrate purity and reaction scale but generally range from 60% to 90% in reported analogous esterifications.
Summary Table of Preparation Methods
| Method | Reagents & Catalysts | Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Carbodiimide-mediated coupling | Cyclohexanecarboxylic acid, EDCI·HCl, DMAP | Room temp, 16 h, CH2Cl2 | Mild conditions, good yields | Requires carbodiimide handling | 60-70 |
| Acid chloride acylation | Cyclohexanecarbonyl chloride, Et3N | 0°C to RT, organic solvent | High reactivity, fast reaction | Handling corrosive reagents | 70-85 |
| Base-mediated oxime ester route | Sodium acetate, hydroxylamine HCl, EDCI·HCl | 80°C, 16 h, EtOH/H2O | Useful for oxime esters | Higher temperature, longer time | Variable |
Research Findings and Considerations
- Carbodiimide coupling is preferred for its operational simplicity and mild reaction conditions, reducing side reactions.
- Acid chloride methods provide rapid acylation but require careful control to avoid hydrolysis and side reactions.
- The presence of catalytic DMAP significantly improves reaction rates and yields by facilitating nucleophilic attack on the activated intermediate.
- Purification techniques such as flash chromatography are essential for obtaining analytically pure this compound.
- Analytical characterization (NMR, MS) confirms the structure and purity of the synthesized compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((Cyclohexanecarbonyl)oxy)acetic acid, and how can reaction efficiency be optimized?
Answer:
The compound can be synthesized via esterification of cyclohexanecarboxylic acid with glycolic acid derivatives. A common approach involves activating the carboxylic acid group (e.g., using acetic anhydride or thionyl chloride) to form an acyl chloride intermediate, followed by reaction with a hydroxyl-containing acetic acid derivative under controlled pH (e.g., ~7–8) to minimize hydrolysis . Purification typically employs recrystallization or column chromatography, with purity verified via HPLC or NMR spectroscopy. For optimization, reaction kinetics should be monitored using TLC or in situ IR to identify ideal temperature (e.g., 40–60°C) and solvent polarity (e.g., dichloromethane or THF) .
Advanced: How can computational modeling and crystallographic data resolve discrepancies in the conformational analysis of this compound?
Answer:
Conflicting data on molecular conformation (e.g., axial vs. equatorial positioning of the cyclohexane ring) can arise from crystallographic refinement limitations. Using programs like SHELXL , researchers should validate bond lengths and angles against high-resolution X-ray data (e.g., <1.0 Å) and cross-reference with DFT calculations (B3LYP/6-311+G(d,p)) to assess energy-minimized conformers. Discrepancies may stem from dynamic disorder in crystal packing, which can be addressed by low-temperature crystallography (e.g., 100 K) to reduce thermal motion artifacts .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?
Answer:
- FT-IR: Confirm ester C=O stretching (~1740–1720 cm⁻¹) and carboxylic acid O-H (absent if fully esterified) .
- ¹H/¹³C NMR: Identify cyclohexane protons (δ 1.0–2.0 ppm, multiplet) and the acetate methylene group (δ 4.0–4.5 ppm). The carbonyl carbon (C=O) typically appears at δ 170–175 ppm in ¹³C NMR .
- Mass Spectrometry: ESI-MS in positive ion mode can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the acetate group) .
Advanced: How do steric and electronic effects of the cyclohexanecarbonyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer:
The bulky cyclohexane ring introduces steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electronic effects from the electron-donating cyclohexane ring reduce electrophilicity compared to aromatic analogs (e.g., benzoyl derivatives). Reactivity can be enhanced using polar aprotic solvents (e.g., DMF) and catalysts like DMAP to stabilize transition states. Kinetic studies under varying temperatures (25–60°C) and nucleophile concentrations (e.g., amines or alkoxides) are critical to map substituent effects .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation: Conduct reactions in a fume hood due to potential vapor release (e.g., acetic acid byproducts).
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced: How can researchers reconcile conflicting thermodynamic data (e.g., ΔHf) for cyclohexanecarboxylic acid derivatives in computational databases?
Answer:
Discrepancies in enthalpy of formation (ΔHf) often arise from differing experimental methods (e.g., combustion calorimetry vs. computational extrapolation). Cross-validate data using the NIST Chemistry WebBook , which aggregates experimentally verified values. For computational studies, ensure basis sets (e.g., cc-pVTZ) and solvation models (e.g., COSMO) align with experimental conditions. Systematic error analysis (e.g., ±5 kJ/mol tolerance) should be reported .
Basic: What are the key differences in reactivity between this compound and its unsaturated analog (e.g., cyclohexene derivatives)?
Answer:
The saturated cyclohexane ring in the target compound reduces conjugation effects compared to cyclohexene derivatives, leading to:
- Lower susceptibility to oxidation (e.g., no dihydroxylation with KMnO₄) .
- Increased steric stability in ester hydrolysis reactions.
- Distinct NMR splitting patterns due to chair conformer interconversion .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
Crystallization difficulties often stem from conformational flexibility. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
